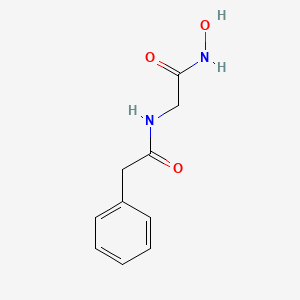
2-(2-Phenylacetamido)acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylacetamido)acetohydroxamic acid is a compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions and inhibit enzymes. This compound has a unique structure that combines the properties of both phenylacetamide and acetohydroxamic acid, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(2-Phenylacetamido)acetohydroxamic acid typically involves the reaction of phenylacetamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods .
Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of 4-dimethylaminopyridine as a catalyst has been reported to improve the conversion rate of the reaction .
Chemical Reactions Analysis
2-(2-Phenylacetamido)acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Phenylacetamido)acetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a chelating agent to study metal ion interactions and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Phenylacetamido)acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloenzymes, leading to their inhibition. For example, the compound inhibits urease by binding to the nickel ions in the enzyme’s active site, preventing the hydrolysis of urea .
Comparison with Similar Compounds
2-(2-Phenylacetamido)acetohydroxamic acid is similar to other hydroxamic acids, such as acetohydroxamic acid and salicylhydroxamic acid. its unique structure, which includes a phenylacetamide moiety, gives it distinct properties. This structure allows it to interact with a broader range of metal ions and enzymes compared to other hydroxamic acids .
Similar compounds include:
Acetohydroxamic acid: Known for its use in treating urinary tract infections and as a chelating agent.
Salicylhydroxamic acid: Used as an inhibitor of metalloproteases and in the study of enzyme mechanisms.
Benzohydroxamic acid: Utilized in the synthesis of pharmaceuticals and as a chelating agent in various chemical processes.
This compound stands out due to its combined properties of phenylacetamide and hydroxamic acid, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
4543-32-2 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C10H12N2O3/c13-9(11-7-10(14)12-15)6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,13)(H,12,14) |
InChI Key |
HFPCSLJHGZSJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















